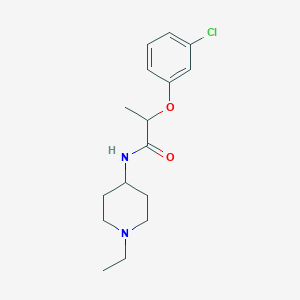

![molecular formula C20H23N3O2S B4629248 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide involves multiple steps, starting from substituted benzaldehydes or similar key intermediates. These processes often aim to introduce specific substituents that can influence the biological activity of the resulting compounds. For instance, a series of sulfonamides was synthesized starting from 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one, further reacting with 4-hydrazinobenzenesulfonamide to obtain compounds with notable cytotoxic and tumor-specificity properties, as well as carbonic anhydrase inhibition potential (Gul et al., 2016).

Molecular Structure Analysis

Spectroscopic studies and crystal structure analysis provide insights into the molecular configuration and stability of these compounds. Schiff base compounds, for example, exhibit specific tautomerism that is crucial for understanding their photochromic and thermochromic characteristics, which is related to proton transfer mechanisms (Yıldız et al., 2010). Crystallographic studies reveal significant differences in the conformations adopted by molecules in the solid state, contributing to the understanding of their biological activity (Borges et al., 2014).

Chemical Reactions and Properties

The reactivity of these compounds towards various biological targets is influenced by their chemical structure, particularly the presence of functional groups capable of interacting with enzymes or cellular components. The sulfonamide group, in particular, plays a crucial role in the inhibition of carbonic anhydrase enzymes, affecting physiological processes such as tumor growth and metastasis (Gul et al., 2016; Yamali et al., 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are essential for their formulation and delivery as potential therapeutic agents. Investigations into their crystal and molecular structure provide valuable information for the design and development of new drugs with optimized pharmacokinetic profiles (Asiri et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, define the pharmacological profile of these compounds. Studies focusing on their interaction with enzymes like carbonic anhydrase provide insights into their mechanism of action and potential therapeutic applications. Furthermore, the modification of their chemical structure allows for the enhancement of their selectivity and potency as enzyme inhibitors (Gul et al., 2016; Yamali et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Bioactivity Studies

4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is part of a broader class of compounds explored for their potential in various scientific research areas. One key area of focus has been the synthesis of new derivatives within this chemical class and the evaluation of their biological activities. For instance, studies have synthesized a range of benzenesulfonamide derivatives targeting cytotoxicity, carbonic anhydrase inhibition, and potential anti-tumor activities. Compounds within this class have demonstrated interesting cytotoxic activities, which are crucial for further anti-tumor studies. They have also shown strong inhibition of human cytosolic isoforms of carbonic anhydrase, highlighting their potential in therapeutic applications (Gul et al., 2016).

Photodynamic Therapy Applications

Another significant application involves photodynamic therapy (PDT) for cancer treatment. New derivatives incorporating the benzenesulfonamide scaffold have been synthesized and characterized for their photophysical and photochemical properties. These studies aim at developing compounds with high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers in PDT. Such features indicate the compounds' potential utility in cancer treatment through photodynamic therapy (Pişkin et al., 2020).

Anti-inflammatory and Analgesic Activities

Research into the anti-inflammatory and analgesic properties of benzenesulfonamide derivatives has also been conducted. Compounds synthesized from this chemical class have been tested in various models to evaluate their efficacy in reducing inflammation and pain without causing significant side effects. This exploration includes assessing the compounds' effects on pathological pain models in mice, where certain derivatives exhibited anti-hyperalgesic action and anti-edematogenic effects, comparable to known drugs like Celecoxib, in arthritic pain models (Lobo et al., 2015).

Eigenschaften

IUPAC Name |

N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-4-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S/c1-15(2)17-8-10-19(11-9-17)26(24,25)22-20-12-13-23(21-20)14-18-7-5-4-6-16(18)3/h4-13,15H,14H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXPFJZJINROEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-4-(propan-2-yl)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

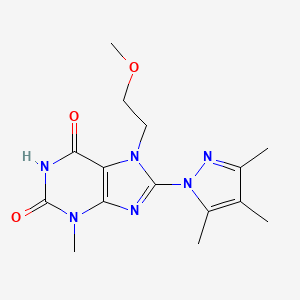

![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)

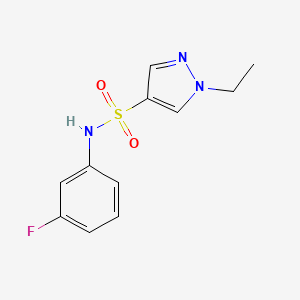

![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)

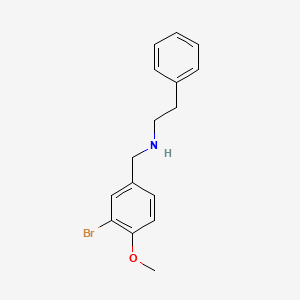

![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)

![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)

![N-[3-(acetylamino)phenyl]-3,4-difluorobenzamide](/img/structure/B4629211.png)

![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)